6-Methyl-2-({1-[2-(3-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-Methyl-2-({1-[2-(3-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields of science and industry. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-({1-[2-(3-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps. One common approach is the condensation of 3-methylphenylacetic acid with azetidin-3-ylmethylamine, followed by cyclization with a pyridazinone derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-({1-[2-(3-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
6-Methyl-2-({1-[2-(3-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-({1-[2-(3-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-[[1-[2-(3-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyridazin-3-one: Similar structure but with a phenoxy group instead of a phenyl group.
6-Methyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-thione: Similar structure but with a thione group instead of a ketone group.
Uniqueness
6-Methyl-2-({1-[2-(3-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
6-methyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13-4-3-5-15(8-13)9-18(23)20-10-16(11-20)12-21-17(22)7-6-14(2)19-21/h3-8,16H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPOAGDSIXZSIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)CN3C(=O)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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